Product packaging for 6-Heptenenitrile, 4-methyl-3-oxo-(Cat. No.:CAS No. 190451-85-5)

6-Heptenenitrile, 4-methyl-3-oxo-

Cat. No.: B12565190
CAS No.: 190451-85-5
M. Wt: 137.18 g/mol
InChI Key: OHOZOSYWACEVSF-UHFFFAOYSA-N
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Description

Significance of β-Ketonitriles and Related Polyfunctional Compounds in Chemical Synthesis

β-Ketonitriles are a significant class of compounds in organic and medicinal chemistry. rsc.orgnih.gov Their utility stems from the presence of two electrophilic centers (the keto carbon and the nitrile carbon) and an acidic α-hydrogen, which allows for a wide range of chemical transformations. These compounds serve as precursors for a variety of valuable molecules, including:

Heterocyclic compounds: β-Ketonitriles are key starting materials for the synthesis of pyridines, pyrimidines, pyrazoles, and other heterocyclic systems, which are core structures in many pharmaceuticals. rsc.orgnih.gov

α-Ketoesters and 3,5-Diketoesters: These can be synthesized from β-ketonitriles and are valuable intermediates in the synthesis of drugs and other organic compounds. nih.gov

Antiparasitic Drugs: Research has explored the use of β-ketonitriles as intermediates in the synthesis of diaminopyrimidines, which have shown potential as antiparasitic agents.

Structural Characteristics and Functional Group Analysis of 6-Heptenenitrile, 4-methyl-3-oxo-

The chemical structure of 6-Heptenenitrile, 4-methyl-3-oxo- is defined by a heptane (B126788) backbone with a nitrile group at position 1, a ketone at position 3, a methyl group at position 4, and a carbon-carbon double bond between positions 6 and 7.

Key Functional Groups:

Ketone (C=O): The carbonyl group of the ketone is a polar and reactive site, susceptible to nucleophilic attack. The C=O stretching vibration in the IR spectrum is typically a strong band in the range of 1700-1725 cm⁻¹.

Alkene (C=C): The terminal double bond introduces unsaturation and provides a site for addition reactions. The C=C stretching vibration in the IR spectrum is expected to be a weaker band around 1640-1680 cm⁻¹.

The IUPAC name for this compound is 4-methyl-3-oxo-6-heptenenitrile. According to the rules of IUPAC nomenclature for polyfunctional compounds, the nitrile group has a higher priority than the ketone and the alkene, and thus it determines the suffix of the name ("-nitrile"). The ketone and methyl groups are named as prefixes ("oxo-" and "methyl-"). masterorganicchemistry.com

Physicochemical Properties:

While detailed experimental data for 6-Heptenenitrile, 4-methyl-3-oxo- is scarce, some properties can be estimated or are available from chemical suppliers.

PropertyValue/InformationSource
CAS Number 14159-68-3 parchem.commolbase.com
Molecular Formula C₈H₁₁NO parchem.com
Synonyms 3-Oxo-4-methyl-6-heptenenitrile parchem.com

For the closely related compound 3-Oxo-6-heptenenitrile (C₇H₉NO), the following properties have been computed:

PropertyValueSource
Molecular Weight 123.15 g/mol nih.gov
XLogP3 0.9 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 3 nih.gov

These computed values for a similar structure provide an approximation of the physicochemical characteristics of 6-Heptenenitrile, 4-methyl-3-oxo-.

Overview of Research Trends and Challenges Pertaining to Aliphatic Ketones, Nitriles, and Alkenes

The functional groups present in 6-Heptenenitrile, 4-methyl-3-oxo- are central to many areas of organic synthesis.

Aliphatic Ketones: Research continues to focus on developing new methods for their synthesis and their use in carbon-carbon bond-forming reactions. The selective functionalization of ketones remains a key challenge.

Nitriles: The conversion of nitriles into other functional groups such as amines, amides, and carboxylic acids is a cornerstone of organic synthesis. Recent research has explored novel catalytic methods for nitrile synthesis and transformation, including C-C coupling reactions to form nitriles. organic-chemistry.org

Alkenes: The development of stereoselective reactions of alkenes, such as asymmetric hydrogenation and dihydroxylation, is a major area of research. The selective transformation of one double bond in the presence of other functional groups is a common synthetic challenge.

A significant challenge in working with polyfunctional molecules like 6-Heptenenitrile, 4-methyl-3-oxo- is achieving chemoselectivity, where a reagent reacts with only one of the functional groups, leaving the others intact.

Scope and Objectives of Academic Research on 6-Heptenenitrile, 4-methyl-3-oxo-

Direct academic research focusing exclusively on 6-Heptenenitrile, 4-methyl-3-oxo- appears to be limited based on publicly available literature. However, research on related unsaturated β-ketonitriles is active. The objectives of such research typically include:

Development of Novel Synthetic Methods: Creating efficient and selective routes to synthesize polyfunctional molecules like 6-Heptenenitrile, 4-methyl-3-oxo-. This could involve exploring various catalytic systems and reaction conditions. For instance, a patent for the synthesis of the related compound 4-methyl-3-oxo-valeronitrile describes a method involving the reaction of isobutyryl chloride with acetonitrile (B52724) in the presence of potassium methoxide. google.com

Exploration of Reactivity: Investigating the chemical transformations of the molecule, targeting each of the functional groups to understand its synthetic potential. This includes studying its behavior in cyclization reactions, reductions, oxidations, and additions.

Application in Target-Oriented Synthesis: Utilizing the compound as a key intermediate in the synthesis of more complex natural products or pharmaceutically active molecules. The unique arrangement of functional groups could allow for the rapid construction of molecular complexity.

While specific research on 6-Heptenenitrile, 4-methyl-3-oxo- is not widely documented, its structure represents a class of molecules with significant potential for advancing the field of organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B12565190 6-Heptenenitrile, 4-methyl-3-oxo- CAS No. 190451-85-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

190451-85-5

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

4-methyl-3-oxohept-6-enenitrile

InChI

InChI=1S/C8H11NO/c1-3-4-7(2)8(10)5-6-9/h3,7H,1,4-5H2,2H3

InChI Key

OHOZOSYWACEVSF-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)C(=O)CC#N

Origin of Product

United States

Synthetic Methodologies for 6 Heptenenitrile, 4 Methyl 3 Oxo

Retrosynthetic Disconnections and Precursor Identification for the 6-Heptenenitrile, 4-methyl-3-oxo- Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic pathways by breaking down a complex target molecule into simpler, commercially available precursors. For 6-Heptenenitrile, 4-methyl-3-oxo-, several logical disconnections can be proposed based on its β-ketonitrile structure.

The primary disconnection targets the bond between the carbonyl carbon (C3) and the adjacent methylene (B1212753) group (C2). This approach simplifies the molecule into two key synthons: an acyl cation equivalent derived from 4-methyl-6-heptenoic acid and a cyanomethyl anion (⁻CH₂CN) equivalent. This strategy points towards a condensation reaction as the final key step.

A second approach involves disconnecting the C4-C5 bond. This suggests an alkylation of a simpler β-ketonitrile precursor, such as 4-methyl-3-oxopentanenitrile nih.gov, with an allyl halide. This method focuses on building the carbon chain through nucleophilic substitution.

Further disconnections can be envisioned at the C4-methyl bond, implying an alkylation step to introduce the methyl group, and at the C=C double bond, suggesting an olefination reaction like the Wittig reaction to install the terminal alkene.

These disconnections lead to the identification of several potential precursor molecules, as detailed in the table below.

Disconnection StrategyBond CleavedPrecursor 1Precursor 2Corresponding Reaction Type
Condensation C2 – C34-Methyl-6-heptenoyl chloride (or ester)Acetonitrile (B52724)Acylation/Condensation
Alkylation 1 C4 – C54-Methyl-3-oxopentanenitrileAllyl bromideα-Alkylation
Alkylation 2 C4 – Methyl3-Oxo-6-heptenenitrileMethyl iodideα-Alkylation
Olefination C6 = C74-Methyl-3-oxo-6-formylhexanenitrileMethylenetriphenylphosphoraneWittig Reaction

Classical Synthetic Approaches to β-Ketonitrile Frameworks

Classical methods for constructing β-ketonitriles have been well-established for decades and remain highly relevant. thieme-connect.comnih.gov These approaches typically involve condensation reactions to form the core structure, followed by modifications like alkylation and olefination to complete the target molecule.

The acylation of nitrile anions is a cornerstone for the synthesis of β-ketonitriles. thieme-connect.comresearchgate.net This reaction is typically a base-mediated condensation between a nitrile containing an α-hydrogen and a carboxylic acid derivative, such as an ester or an acyl chloride. google.com

The mechanism involves the deprotonation of the nitrile at the α-position by a strong base (e.g., sodium amide, lithium diisopropylamide (LDA), or potassium tert-butoxide) to generate a resonance-stabilized carbanion. nih.gov This nucleophilic anion then attacks the electrophilic carbonyl carbon of the ester or acyl chloride. Subsequent elimination of the leaving group (alkoxide or chloride) yields the β-ketonitrile. A patent for the synthesis of the structurally similar 4-methyl-3-oxo-valeronitrile describes reacting acetonitrile with isobutyryl chloride in the presence of potassium methoxide, achieving high yields. google.com

General Reaction Scheme for Condensation:

Reactants : Ester (R-COOR') + Nitrile (R''-CH₂-CN)

Base : Strong base such as NaH, LDA, KOt-Bu

Product : β-Ketonitrile (R-CO-CH(R'')-CN)

This method is advantageous due to the wide availability of starting materials. nih.gov However, challenges can include self-condensation of the ester and the need for strong, non-nucleophilic bases to avoid side reactions with the nitrile group. nih.gov

Once the β-ketonitrile core is formed, further modifications are necessary to construct the full carbon skeleton of 6-Heptenenitrile, 4-methyl-3-oxo-.

Alkylation: The α-protons of β-ketonitriles (at the C4 position in the target molecule) are acidic and can be readily removed by a base to form an enolate. This enolate is a potent nucleophile that can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond. For the target molecule, this could involve the reaction of a precursor enolate with either an allyl halide to introduce the 6-heptenyl chain or a methyl halide to install the 4-methyl group. The choice of base and solvent is crucial to control the regioselectivity (C- vs. O-alkylation) and prevent poly-alkylation. Non-precious metal catalysts, such as those based on cobalt or iron, have been developed for the α-alkylation of nitriles with alcohols via a "borrowing hydrogen" mechanism, offering a more environmentally friendly alternative to using alkyl halides. organic-chemistry.orgliv.ac.uk

Olefination: The installation of the terminal alkene at the C6 position can be achieved through olefination reactions. The Wittig reaction is a classic and reliable method, involving the reaction of an aldehyde or ketone with a phosphonium ylide. In a potential synthesis of 6-Heptenenitrile, 4-methyl-3-oxo-, a precursor containing an aldehyde at the C6 position could be treated with methylenetriphenylphosphorane (Ph₃P=CH₂) to form the desired terminal double bond. Other olefination methods, such as the Horner-Wadsworth-Emmons reaction, could also be employed, often offering advantages in terms of stereoselectivity and ease of product purification.

Modern Catalytic Strategies in the Synthesis of 6-Heptenenitrile, 4-methyl-3-oxo-

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis and organocatalysis offer powerful tools for the synthesis of complex molecules like 6-Heptenenitrile, 4-methyl-3-oxo-.

Transition metals such as palladium, nickel, and copper are central to many modern synthetic transformations. nih.govdntb.gov.ua For β-ketonitrile synthesis, nickel-catalyzed carbonylative coupling of α-bromonitriles with alkylzinc reagents has been reported as an effective method. researchgate.net This approach could be adapted to construct the core of the target molecule.

Furthermore, copper-catalyzed cross-dehydrogenative coupling reactions can transform simple olefins into γ,δ-unsaturated nitriles, which is directly relevant to the structure of 6-Heptenenitrile, 4-methyl-3-oxo-. nih.gov This strategy allows for the coupling of olefin feedstocks with alkyl nitriles in a single step using an earth-abundant metal catalyst. nih.gov Palladium-catalyzed reactions are also known to facilitate the α-olefination of nitriles, providing another modern route to install the alkene moiety. researchgate.net

Catalytic MethodMetal CatalystReaction TypeRelevance to Target Molecule
Carbonylative Coupling Nickel (Ni)C-C bond formationForms the β-ketonitrile core. researchgate.net
Cross-Dehydrogenative Coupling Copper (Cu)C-C bond formationCouples an olefin and a nitrile to form the γ,δ-unsaturated nitrile structure. nih.gov
α-Olefination Palladium (Pd)C=C bond formationInstalls the terminal alkene adjacent to the nitrile group. researchgate.net
Borrowing Hydrogen Iron (Fe), Cobalt (Co)C-C bond formationAlkylation of the nitrile α-position with an alcohol. organic-chemistry.orgliv.ac.uk

The methyl group at the C4 position of 6-Heptenenitrile, 4-methyl-3-oxo- creates a chiral center. Asymmetric organocatalysis provides a powerful means to control the stereochemistry of this center without the need for transition metals. beilstein-journals.org

The enantioselective introduction of the methyl group can be achieved through an organocatalytic conjugate addition or alkylation. For instance, a chiral amine or a cinchona alkaloid derivative could catalyze the Michael addition of a nucleophile to an α,β-unsaturated precursor, establishing the stereocenter at the β-position (which would become the C4 position). Alternatively, an asymmetric alkylation of a precursor enolate using a chiral phase-transfer catalyst could install the methyl group with high enantioselectivity. rsc.org The development of organocatalytic methods for the enantioselective synthesis of molecules with fluorinated quaternary carbons demonstrates the power of this approach for creating complex chiral centers. rsc.orgnih.gov While direct application to 6-Heptenenitrile, 4-methyl-3-oxo- may not be documented, the principles are well-established and represent a frontier strategy for its stereocontrolled synthesis.

Hydroformylation and Related Carbonylation Approaches

Hydroformylation, or the oxo process, is a fundamental industrial method for producing aldehydes from alkenes using carbon monoxide and hydrogen wikipedia.org. This reaction would theoretically be a complex approach for the synthesis of a β-ketonitrile like 6-Heptenenitrile, 4-methyl-3-oxo-. Typically, hydroformylation adds a formyl group (-CHO) and a hydrogen atom across a double bond wikipedia.org. While research exists on the hydroformylation of unsaturated nitriles, such as 10-undecenitrile, to produce linear aldehydes, the direct synthesis of a β-keto functionality via this method is not a standard transformation researchgate.net.

Carbonylation reactions, which introduce a carbonyl group into a molecule, represent a broad class of reactions. However, literature detailing a direct carbonylation approach to form the specific structure of 6-Heptenenitrile, 4-methyl-3-oxo- is not available.

Chemo-, Regio-, and Stereocontrol in the Synthesis of 6-Heptenenitrile, 4-methyl-3-oxo-

Achieving specific chemo-, regio-, and stereocontrol is a central theme in modern organic synthesis nih.govorganic-chemistry.orgnih.gov. For a molecule like 6-Heptenenitrile, 4-methyl-3-oxo-, which contains a ketone, a nitrile, an alkene, and a chiral center at the 4-position, precise control would be essential during synthesis.

Chemoselectivity would involve selectively reacting one functional group in the presence of others.

Regioselectivity would be critical in reactions like hydrocyanation or acylation to ensure the formation of the desired constitutional isomer beilstein-journals.org.

Stereocontrol would be necessary to determine the 3D arrangement of the methyl group at the C4 chiral center.

Despite the importance of these principles, no studies have been published that specifically apply them to the synthesis of 6-Heptenenitrile, 4-methyl-3-oxo-.

Diastereoselectivity and Enantioselectivity Considerations

The methyl group at the C4 position of 6-Heptenenitrile, 4-methyl-3-oxo- makes it a chiral molecule. Therefore, its synthesis would require control of stereochemistry.

Diastereoselectivity: If another stereocenter were present or introduced, controlling the relative configuration between the centers would be a diastereoselective process. Methodologies for the diastereoselective synthesis of various scaffolds have been developed, but none describe the target compound rsc.orgnih.gov.

Enantioselectivity: An enantioselective synthesis would produce a single enantiomer (either R or S) of the molecule. This is crucial in medicinal chemistry, where different enantiomers can have different biological activities . Asymmetric synthesis of β-hydroxy nitriles and α-quaternary ketones has been explored using enzymatic or catalytic methods, but these have not been applied to 6-Heptenenitrile, 4-methyl-3-oxo- acs.orgnih.gov.

Green Chemistry Principles Applied to the Synthesis of 6-Heptenenitrile, 4-methyl-3-oxo-

Green chemistry focuses on designing chemical processes that minimize environmental impact pro-metrics.org. While general green approaches for nitrile and β-ketonitrile synthesis are known, their specific application to 6-Heptenenitrile, 4-methyl-3-oxo- has not been reported.

Solvent-Free and Aqueous Media Syntheses

Conducting reactions in water or without a solvent are key principles of green chemistry. Solvent-free methods, often using solid-supported catalysts or neat reagents, have been developed for Knoevenagel condensations to produce unsaturated nitriles and for the synthesis of α-aminonitriles scielo.brorganic-chemistry.org. However, no solvent-free or aqueous-based synthesis for 6-Heptenenitrile, 4-methyl-3-oxo- has been described in the literature.

Atom-Economic Reactions and By-product Minimization

Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final product gold-chemistry.org. Reactions like condensations and additions are generally more atom-economic than substitutions or eliminations. The synthesis of α,β-unsaturated nitriles via Knoevenagel condensation is an example of an atom-economic process scielo.br. There is no available data or analysis on the atom economy of any synthetic route for 6-Heptenenitrile, 4-methyl-3-oxo-.

Flow Chemistry Implementations for Scalable Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch, offers advantages in safety, scalability, and control over reaction conditions azolifesciences.comthieme-connect.de. It is particularly useful for reactions that are highly exothermic or require precise temperature control wiley-vch.de. While flow chemistry has been applied to the synthesis of various small molecules and intermediates, its implementation for the scalable synthesis of 6-Heptenenitrile, 4-methyl-3-oxo- has not been documented unimi.it.

Advanced Spectroscopic Characterization Methodologies for 6 Heptenenitrile, 4 Methyl 3 Oxo and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 6-Heptenenitrile, 4-methyl-3-oxo-, a suite of NMR experiments can provide a complete picture of its connectivity and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra are the starting points for structural determination, revealing the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum would be expected to show distinct signals for the vinylic protons, the methine proton at the chiral center, the methylene (B1212753) protons adjacent to the nitrile and the ketone, and the methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the neighboring functional groups—the carbonyl and nitrile groups deshield adjacent protons, shifting their signals downfield.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. The carbonyl carbon is expected to appear significantly downfield (around 200 ppm), while the nitrile carbon would be found in the 115-120 ppm region. The carbons of the double bond and the various aliphatic carbons would have characteristic chemical shifts as detailed in the table below. nih.govbldpharm.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Heptenenitrile, 4-methyl-3-oxo- (Note: These are predicted values based on typical chemical shift ranges for the functional groups present.)

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~117
2CH₂~2.6~25
3C=O-~205
4CH~3.0~50
5CH₂~2.5~40
6CH~5.8~135
7CH₂~5.2~120
4-CH₃CH₃~1.2~15

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 6-Heptenenitrile, 4-methyl-3-oxo-, COSY would show correlations between the protons on C-2 and C-4 (through the methylene group), C-4 and its methyl group, and along the C-5/C-6/C-7 fragment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is instrumental in piecing together the molecular skeleton, especially around quaternary carbons (like the carbonyl and nitrile carbons). For instance, the protons on C-2 would show an HMBC correlation to the carbonyl carbon at C-3 and the nitrile carbon at C-1. The methyl protons would show correlations to C-4 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, which is vital for determining stereochemistry and conformation. A NOESY spectrum could, for example, show through-space interactions between the methyl group protons and protons on the heptenenitrile backbone, providing insights into the molecule's preferred three-dimensional structure. orgsyn.org

Table 2: Expected 2D NMR Correlations for 6-Heptenenitrile, 4-methyl-3-oxo-

Proton(s)COSY CorrelationsKey HMBC Correlations
H-2H-4C-1, C-3, C-4
H-4H-2, H-5, 4-CH₃C-2, C-3, C-5, 4-CH₃
H-5H-4, H-6C-4, C-6, C-7
H-6H-5, H-7C-4, C-5, C-7
H-7H-6C-5, C-6
4-CH₃H-4C-3, C-4, C-5

Beyond the standard 2D techniques, more advanced NMR experiments can be employed for a deeper understanding of the conformational dynamics of 6-Heptenenitrile, 4-methyl-3-oxo-. Techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to distinguish between true NOE effects and those arising from chemical exchange. Furthermore, variable temperature NMR studies can provide information on rotational barriers and the populations of different conformers in solution. For β-keto nitriles, these studies can also shed light on the keto-enol tautomerism, revealing the relative stability of each form under different conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry is critical for determining the elemental formula of a new compound. By measuring the mass-to-charge ratio to a high degree of precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For 6-Heptenenitrile, 4-methyl-3-oxo-, with a molecular formula of C₈H₁₁NO, HRMS would provide an exact mass measurement that confirms this composition.

Table 3: HRMS Data for 6-Heptenenitrile, 4-methyl-3-oxo-

Molecular FormulaCalculated Exact Mass
C₈H₁₁NO137.08406

This precise mass measurement is a cornerstone of chemical characterization, providing strong evidence for the identity of the compound. chemicalbook.com

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion of 6-Heptenenitrile, 4-methyl-3-oxo-) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pattern that is characteristic of the precursor ion's structure.

The fragmentation of 6-Heptenenitrile, 4-methyl-3-oxo- would be expected to be directed by its functional groups. Key fragmentation pathways would likely include:

α-cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could result in the loss of a propyl radical or an allyl radical.

McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur. In this case, a hydrogen atom from the alkyl chain can be transferred to the carbonyl oxygen, followed by cleavage of the β-bond, leading to the elimination of a neutral alkene.

Cleavage related to the nitrile group: The loss of HCN is a possible fragmentation pathway for nitriles.

The analysis of these fragmentation pathways provides an orthogonal confirmation of the molecular structure deduced from NMR spectroscopy. orgsyn.orgrsc.orgpharmaffiliates.com

Table 4: Predicted Key MS/MS Fragments for 6-Heptenenitrile, 4-methyl-3-oxo- (Note: These are predicted fragments based on general fragmentation rules for ketones and nitriles.)

m/z (mass-to-charge ratio)Proposed Fragment Structure/Loss
110[M - HCN]⁺•
96[M - C₃H₅]⁺ (Loss of allyl radical)
82[M - C₄H₇]⁺ (Loss of butenyl radical)
69[C₄H₅O]⁺
55[C₄H₇]⁺ or [C₃H₃O]⁺

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. These methods probe the vibrational and rotational energy levels of molecules. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the molecular polarizability. libretexts.org For a molecule like 6-Heptenenitrile, 4-methyl-3-oxo-, these two techniques provide complementary information for a thorough functional group analysis.

The key functional groups in 6-Heptenenitrile, 4-methyl-3-oxo- are the nitrile (-C≡N), the ketone (C=O), the carbon-carbon double bond (C=C), and the methyl (-CH3) group. Each of these moieties exhibits characteristic vibrational frequencies.

Expected Vibrational Frequencies:

The nitrile group gives rise to a sharp and intense absorption band in the IR spectrum, typically in the range of 2260-2220 cm⁻¹. spectroscopyonline.com The exact position can be influenced by conjugation; for α,β-unsaturated nitriles, this peak may shift to lower wavenumbers. rsc.orgacs.org The ketone carbonyl (C=O) stretching vibration is also a strong IR absorber, generally appearing in the 1725-1705 cm⁻¹ region for saturated ketones. The presence of α,β-unsaturation, as in 6-Heptenenitrile, 4-methyl-3-oxo-, would be expected to lower this frequency to the 1685-1665 cm⁻¹ range due to resonance.

The C=C double bond stretch typically appears around 1680-1620 cm⁻¹ in the IR spectrum, and its intensity can vary. The aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ region. libretexts.org

Raman spectroscopy is particularly useful for identifying non-polar bonds. The C≡N and C=C stretching vibrations, while also IR-active, often produce strong and easily identifiable signals in the Raman spectrum. thepulsar.be This can be especially advantageous for confirming the presence of the carbon-carbon double bond, whose IR signal can sometimes be weak. Furthermore, Raman spectroscopy can be effective in distinguishing between aldehydes and ketones, which can be challenging in IR spectroscopy alone. thepulsar.be

Functional GroupExpected IR Frequency Range (cm⁻¹)Expected Raman Frequency Range (cm⁻¹)Vibrational Mode
Nitrile (-C≡N)2260 - 2220 (sharp, intense)2260 - 2220 (strong)Stretching
Ketone (C=O, α,β-unsaturated)1685 - 1665 (strong)1685 - 1665 (moderate)Stretching
Alkene (C=C)1680 - 1620 (variable)1680 - 1620 (strong)Stretching
Methyl (-CH₃)2975 - 2950 (asymmetric stretch) 2885 - 2865 (symmetric stretch) 1470 - 1430 (asymmetric bend) 1385 - 1370 (symmetric bend)2975 - 2950 (asymmetric stretch) 2885 - 2865 (symmetric stretch) 1470 - 1430 (asymmetric bend) 1385 - 1370 (symmetric bend)Stretching and Bending

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique is invaluable for establishing absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions. For a compound like 6-Heptenenitrile, 4-methyl-3-oxo-, obtaining a crystalline derivative would allow for its unequivocal structural confirmation.

The formation of a suitable crystal is a prerequisite for X-ray diffraction analysis. For non-crystalline compounds, derivatization to a crystalline form is a common strategy. The resulting crystal is then irradiated with X-rays, and the diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

For a chiral derivative of 6-Heptenenitrile, 4-methyl-3-oxo-, X-ray crystallography can distinguish between enantiomers. A chiral molecule will crystallize in a chiral space group (one of the 65 Sohncke space groups), which lacks inversion centers and mirror planes. nih.gov The analysis of the diffraction data from a chiral crystal allows for the determination of the absolute configuration of the stereocenters.

The crystal structure of a derivative of 6-Heptenenitrile, 4-methyl-3-oxo-, would reveal key structural parameters. For instance, the planarity of the α,β-unsaturated ketone system and the conformation around the chiral center at the 4-position could be precisely determined. Intermolecular interactions, such as hydrogen bonding (if suitable functional groups are present in a derivative) or dipole-dipole interactions involving the nitrile and ketone groups, would also be elucidated, providing insights into the crystal packing.

Crystallographic ParameterExpected Information for a Crystalline Derivative
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupA specific space group (e.g., P2₁/c for an achiral derivative, P2₁2₁2₁ for a chiral derivative)
Unit Cell Dimensions (Å)a, b, c dimensions of the unit cell
Unit Cell Angles (°)α, β, γ angles of the unit cell
Bond Lengths (Å)Precise lengths of all covalent bonds
Bond Angles (°)Precise angles between bonded atoms
Torsion Angles (°)Conformational details of the molecule

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. Circular dichroism (CD) spectroscopy is a prominent chiroptical method that measures the difference in absorption of left and right circularly polarized light by a chiral sample. libretexts.org This technique is particularly powerful for determining the absolute configuration of chiral centers and for studying the solution-phase conformation of chiral molecules. nih.gov

For a chiral derivative of 6-Heptenenitrile, 4-methyl-3-oxo-, where the methyl-substituted carbon at the 4-position acts as a stereocenter, CD spectroscopy would be an essential tool for its stereochemical characterization. The chromophores in the molecule, namely the ketone and the carbon-carbon double bond, will give rise to CD signals at their respective absorption wavelengths. The sign and magnitude of these signals, known as Cotton effects, are directly related to the stereochemistry of the molecule.

The ketone chromophore typically exhibits a weak n→π* transition in the 270-300 nm region and a stronger π→π* transition at shorter wavelengths. Both of these transitions can be observed in the CD spectrum, and their signs can often be predicted by empirical rules, such as the Octant Rule for ketones, which relates the sign of the Cotton effect to the spatial disposition of substituents around the carbonyl group. The α,β-unsaturated system will also contribute to the CD spectrum.

A significant challenge in the chiroptical analysis of nitriles is that the nitrile group itself is a weak chromophore and its linear geometry can make chirality imprinting difficult. acs.org However, its electronic transitions can be influenced by the chiral environment of the rest of the molecule, potentially leading to observable CD signals.

ChromophoreElectronic TransitionApproximate Wavelength Range (nm)Expected CD Signal (Molar Ellipticity [θ])
Ketone (C=O)n → π270 - 300Weak to moderate Cotton effect
Ketone (C=O)π → π< 240Strong Cotton effect
Alkene (C=C)π → π*< 220Strong Cotton effect

Computational Chemistry and Theoretical Studies of 6 Heptenenitrile, 4 Methyl 3 Oxo

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine the electronic structure and energetics of organic compounds. rsc.org For 6-Heptenenitrile, 4-methyl-3-oxo-, such calculations would provide insights into its stability, reactivity, and spectroscopic properties.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For 6-Heptenenitrile, 4-methyl-3-oxo-, the HOMO is expected to be localized around the electron-rich regions, such as the carbon-carbon double bond and the oxygen atom of the carbonyl group, which are sites for electrophilic attack. Conversely, the LUMO is likely centered on the electron-deficient carbons of the carbonyl and nitrile groups, which are susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Characteristics of 6-Heptenenitrile, 4-methyl-3-oxo- (based on analogous compounds)

ParameterPredicted CharacteristicImplication for Reactivity
HOMO Energy Relatively highGood electron donor at the C=C bond and carbonyl oxygen
LUMO Energy Relatively lowGood electron acceptor at the carbonyl and nitrile carbons
HOMO-LUMO Gap ModerateSuggests a balance of stability and reactivity

This table is a predictive representation based on general principles of organic chemistry and data from similar compounds.

Charge Distribution and Reactivity Prediction

The distribution of electron density within a molecule is key to predicting its reactive sites. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing charge distribution. researchgate.net In an MEP map of 6-Heptenenitrile, 4-methyl-3-oxo-, regions of negative electrostatic potential (typically colored red or yellow) would indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygen and the nitrile nitrogen. Regions of positive electrostatic potential (blue) would highlight electron-poor areas susceptible to nucleophilic attack, primarily the carbonyl carbon.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of a molecule are critical to its chemical behavior. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion. libretexts.org This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its torsional angles. arxiv.org

A study on the structurally related 4-Methyl-3-oxopentanenitrile revealed the existence of a single stable conformer in the gas phase, as determined by rotational spectroscopy and supported by quantum chemical calculations. acs.org For 6-Heptenenitrile, 4-methyl-3-oxo-, which has a longer and more flexible carbon chain, a more complex conformational landscape with multiple stable conformers is anticipated. The rotation around the C4-C5 and C5-C6 single bonds would lead to various spatial arrangements of the heptenenitrile chain.

Table 2: Predicted Stable Conformers of 6-Heptenenitrile, 4-methyl-3-oxo-

ConformerDihedral Angle (C3-C4-C5-C6)Relative Energy (kcal/mol)
Anti~180°0 (most stable)
Gauche~60°> 0

This is a simplified, predictive table. The actual potential energy surface would be more complex due to multiple rotatable bonds.

Reaction Mechanism Elucidation via Transition State Calculations

Transition state theory and calculations are powerful tools for elucidating the pathways of chemical reactions. By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined, providing insights into reaction kinetics and selectivity.

Catalytic Reaction Pathways

The synthesis of β-keto nitriles and related compounds often involves catalysis. organic-chemistry.org For instance, the coupling of ketones and nitriles can be catalyzed by transition metals like titanium. acs.org In such reactions, the catalyst facilitates the formation of key intermediates and lowers the activation energy of the rate-determining step.

A plausible catalytic pathway for the formation of a molecule like 6-Heptenenitrile, 4-methyl-3-oxo- could involve the base-catalyzed condensation of a ketone and a nitrile-containing compound. Computational studies could model the reaction steps, including deprotonation, nucleophilic attack, and subsequent protonation, to identify the transition states and intermediates involved.

Selectivity Origins in Transformations of 6-Heptenenitrile, 4-methyl-3-oxo-

The presence of multiple functional groups in 6-Heptenenitrile, 4-methyl-3-oxo- (a ketone, a nitrile, and an alkene) raises questions of chemoselectivity in its reactions. For example, in a reduction reaction, a reducing agent could potentially target the ketone or the alkene. Computational chemistry can help predict the selectivity by comparing the activation barriers for the different reaction pathways.

Similarly, in reactions involving the enolate of 6-Heptenenitrile, 4-methyl-3-oxo-, the issue of regioselectivity arises. The enolate can be formed on either side of the carbonyl group. Transition state calculations can predict which regioisomer is kinetically favored by comparing the energies of the respective transition states leading to the different enolates. The Z-selectivity in Horner-Wadsworth-Emmons type reactions to form such unsaturated systems can also be investigated computationally. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are a cornerstone in the prediction of spectroscopic data, offering insights that complement and guide experimental work. For a molecule like 6-Heptenenitrile, 4-methyl-3-oxo-, techniques such as Density Functional Theory (DFT) and ab initio methods can be employed to calculate a range of spectroscopic properties.

The prediction process typically involves optimizing the molecule's geometry to find its most stable conformation. Following this, calculations are performed to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectra.

Predicted Spectroscopic Data:

Below are tables illustrating the type of data that would be generated from such computational predictions for 6-Heptenenitrile, 4-methyl-3-oxo-. Note: These are hypothetical values for illustrative purposes, as specific published computational studies for this exact molecule are scarce.

Table 1: Predicted ¹H-NMR Chemical Shifts

Atom Number Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H on C2 2.6 - 2.8 t J = 7.0
H on C4 3.5 - 3.7 sextet J = 7.0, 7.0
H on C5 2.4 - 2.6 m
H on C6 5.7 - 5.9 m
H on C7 5.0 - 5.2 m

Table 2: Predicted ¹³C-NMR Chemical Shifts

Atom Number Predicted Chemical Shift (ppm)
C1 (CN) 118 - 120
C2 25 - 30
C3 (C=O) 205 - 210
C4 45 - 50
C5 30 - 35
C6 135 - 138
C7 115 - 118

Table 3: Predicted Key IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Description
C≡N (Nitrile) 2240 - 2260 Strong, sharp
C=O (Ketone) 1710 - 1730 Strong, sharp
C=C (Alkene) 1640 - 1660 Medium
C-H (sp²) 3010 - 3100 Medium

Validation of these predicted spectra would be achieved by synthesizing 6-Heptenenitrile, 4-methyl-3-oxo- and performing experimental NMR and IR spectroscopy. A comparison between the computational and experimental data would then allow for refinement of the computational model, leading to more accurate predictions for this and related molecules.

In Silico Design and Prediction of Novel Analogues and Their Synthetic Viability

In silico design is a powerful strategy for proposing new molecules with potentially enhanced or modified properties. For 6-Heptenenitrile, 4-methyl-3-oxo-, this could involve designing analogues with altered reactivity, stability, or biological activity. The process leverages computational screening of virtual libraries of compounds, which are variations of the parent structure.

Research into related compound classes, such as β-keto esters, has demonstrated the utility of computational analysis in designing new molecules with specific functionalities, such as antibacterial properties. nih.gov This approach can be applied to 6-Heptenenitrile, 4-methyl-3-oxo- to explore a wide chemical space for novel analogues.

Design Strategies for Novel Analogues:

Modification of the Alkene Moiety: The terminal double bond could be shifted, saturated, or incorporated into a cyclic structure to influence the molecule's conformation and reactivity.

Substitution at the α-carbon: Introducing different substituents on the carbon atom adjacent to the nitrile group could modulate the compound's acidity and nucleophilicity.

Alteration of the Methyl Group: Replacing the methyl group at the C4 position with other alkyl or functional groups could impact steric hindrance and electronic effects around the ketone.

Synthetic Viability Assessment:

A crucial aspect of in silico design is the evaluation of the synthetic accessibility of the proposed analogues. Computational tools can assist in retrosynthetic analysis, identifying potential synthetic routes and flagging those that may be impractical due to factors like low predicted yields or the need for harsh reaction conditions. Studies on the synthesis of β-ketonitriles have highlighted various synthetic methodologies, such as N-heterocyclic carbene-catalyzed radical coupling, which could be computationally assessed for their applicability to the designed analogues. organic-chemistry.org

Table 4: Example of a Designed Analogue and Its Predicted Properties

Analogue Structure Key Modification Predicted Change in Property Potential Synthetic Route
4-ethyl-6-Heptenenitrile, 3-oxo- Ethyl group at C4 Increased lipophilicity Grignard reaction with appropriate starting materials
4-methyl-3-oxo-heptanenitrile Saturated alkyl chain Increased stability, reduced reactivity at the terminus Catalytic hydrogenation of the parent compound

The successful integration of computational design and synthetic viability assessment can significantly accelerate the discovery of new chemical entities with desired properties, building upon the foundational structure of 6-Heptenenitrile, 4-methyl-3-oxo-.

Applications of 6 Heptenenitrile, 4 Methyl 3 Oxo As a Building Block in Complex Organic Synthesis

Role in Natural Product Synthesis as a Key Intermediate

While direct application of 6-Heptenenitrile, 4-methyl-3-oxo- in the total synthesis of a specific natural product is not prominently documented, its structural motifs are present in numerous bioactive molecules. The γ,δ-unsaturated β-ketonitrile framework serves as a powerful precursor for the construction of complex carbocyclic and heterocyclic cores found in nature.

The dual reactivity of the ketone and nitrile functionalities, coupled with the unsaturation, allows for a range of strategic bond formations. For instance, the ketone can be stereoselectively reduced to a hydroxyl group, which can then participate in intramolecular cyclizations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing a handle for further elaboration. georgiasouthern.eduresearchgate.net

A plausible synthetic strategy could involve the use of 6-Heptenenitrile, 4-methyl-3-oxo- in an intramolecular Michael addition, where the nucleophilic carbon α to the nitrile attacks the γ,δ-double bond. This would lead to the formation of a five- or six-membered ring, a common structural element in terpenoids and alkaloids. The stereochemical outcome of such a cyclization could potentially be controlled through the use of chiral catalysts, a cornerstone of modern natural product synthesis. oapen.org

Precursor for Heterocyclic Compounds and Scaffold Diversity

The inherent functionality of 6-Heptenenitrile, 4-methyl-3-oxo- makes it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds. The β-ketonitrile moiety is a well-established precursor for various nitrogen- and oxygen-containing rings.

For example, condensation reactions of β-ketonitriles with dinucleophiles are a classical approach to heterocycle synthesis. Reaction with hydrazine (B178648) or its derivatives could yield substituted pyrazoles, while amidines could lead to pyrimidines. Similarly, reaction with hydroxylamine (B1172632) could afford isoxazoles. The presence of the terminal alkene in 6-Heptenenitrile, 4-methyl-3-oxo- offers a unique opportunity for subsequent functionalization or ring-closing metathesis reactions to construct more complex polycyclic systems.

A notable application of related α,β-unsaturated ketones and nitriles is in the synthesis of pyridines and other nitrogen-containing heterocycles through multicomponent reactions. While not specifically documented for this compound, its structure is amenable to such transformations, which are highly valued for their efficiency and atom economy.

Intermediate in the Synthesis of Ligands for Catalysis

The development of novel ligands is crucial for advancing the field of homogeneous catalysis. The structural features of 6-Heptenenitrile, 4-methyl-3-oxo- provide a template for the synthesis of unique ligand architectures. The nitrile group can be readily converted into other coordinating groups, such as primary amines or phosphines, through reduction and subsequent substitution reactions.

The stereocenter at the 4-position, if controlled during the synthesis of the building block or introduced subsequently, could lead to the development of chiral ligands. These chiral ligands could find application in a variety of asymmetric catalytic transformations, such as hydrogenations, hydroformylations, and cross-coupling reactions.

The synthesis of β-amino ketones, esters, and nitriles is a well-established field, and these compounds can serve as precursors to valuable ligands. organic-chemistry.org The conjugate addition of amines to the α,β-unsaturated system of a precursor to 6-Heptenenitrile, 4-methyl-3-oxo- could introduce a nitrogen donor atom, which could then be part of a bidentate or tridentate ligand system.

Application in Polymer Chemistry and Material Science Precursor Development

The presence of a polymerizable group, the terminal alkene, in 6-Heptenenitrile, 4-methyl-3-oxo- suggests its potential as a monomer or comonomer in the synthesis of functional polymers. The nitrile and ketone functionalities could impart specific properties to the resulting polymer, such as increased polarity, thermal stability, and the potential for post-polymerization modification.

While the direct polymerization of this specific monomer is not reported, the use of nitriles in polymer chemistry is well-documented, with acrylonitrile (B1666552) being a key monomer in the production of commercially important polymers. The incorporation of the keto and methyl functionalities could lead to polymers with novel properties, potentially for applications in adhesives, coatings, or specialty plastics.

Furthermore, the compound could serve as a precursor for the development of more complex monomers. For instance, the ketone could be used as a handle to attach other polymerizable groups or functional moieties.

Development of Novel Reagents and Methodologies Based on its Unique Reactivity

The unique combination of functional groups in 6-Heptenenitrile, 4-methyl-3-oxo- makes it an interesting substrate for the development of new synthetic methodologies. The interplay between the ketone, nitrile, and alkene offers opportunities for novel tandem or cascade reactions.

For example, a catalytic system could be developed to achieve a domino Michael addition-aldol condensation, leading to the rapid construction of complex cyclic structures. The photochemical reactivity of α,β-unsaturated γ,δ-epoxy ketones and nitriles has been shown to yield interesting transformations in the presence of amines, suggesting that similar studies on 6-Heptenenitrile, 4-methyl-3-oxo- could lead to novel synthetic routes. rsc.org

The development of efficient methods for the synthesis of β-ketonitriles is an active area of research, and the unique structure of this compound could be used to test and validate new synthetic protocols. organic-chemistry.orgacs.org Its utility as a Michael acceptor, a substrate for 1,4-addition, or as a partner in cycloaddition reactions remains to be fully explored and could lead to the discovery of new and valuable chemical transformations.

Advanced Methodologies for Analysis and Purity Assessment of 6 Heptenenitrile, 4 Methyl 3 Oxo

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into their individual components. For a compound like 6-Heptenenitrile, 4-methyl-3-oxo-, both gas and liquid chromatography offer powerful solutions for separation and quantification.

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds. Given that 6-Heptenenitrile, 4-methyl-3-oxo- is a liquid, GC is a suitable method for its analysis. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical and is selected based on the polarity of the analyte. For a moderately polar compound like 6-Heptenenitrile, 4-methyl-3-oxo-, a mid-polarity column would typically be employed.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is complementary to GC. HPLC is particularly useful for compounds that are not sufficiently volatile or are thermally labile. In HPLC, the separation is based on the distribution of the analyte between a solid stationary phase and a liquid mobile phase. The versatility of HPLC lies in the wide range of available stationary phases and mobile phase compositions, allowing for the fine-tuning of the separation.

Table 1: Comparison of GC and HPLC for the Analysis of 6-Heptenenitrile, 4-methyl-3-oxo-

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Partitioning between a mobile gas phase and a stationary phase.Partitioning between a liquid mobile phase and a solid stationary phase.
Applicability Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.
Typical Stationary Phase Polysiloxane-based polymers of varying polarity.Silica-based particles, often chemically modified (e.g., C18).
Typical Mobile Phase Inert gases (e.g., Helium, Nitrogen).Solvents or solvent mixtures (e.g., acetonitrile (B52724), water, methanol).
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS).UV-Vis Detector, Mass Spectrometer (MS).

The 4-methyl group in 6-Heptenenitrile, 4-methyl-3-oxo- introduces a chiral center, meaning the compound can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other and can have different biological activities. Therefore, the assessment of enantiomeric purity is crucial. Chiral chromatography is the gold standard for separating and quantifying enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The selection of the appropriate CSP is critical and is often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for a wide range of chiral separations. The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol, is optimized to achieve baseline separation of the enantiomers. A successful chiral separation method will exhibit a resolution greater than 1.5, ensuring accurate quantification of each enantiomer. researchgate.net

Hyphenated Techniques for Impurity Profiling

Impurity profiling is a critical aspect of quality control, as even small amounts of impurities can affect the properties and safety of a chemical compound. Hyphenated techniques, which couple a separation technique with a powerful detection method, are indispensable for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that are widely used for the identification and quantification of components in a mixture. japsonline.comnih.gov

In GC-MS, the gas chromatograph separates the components of a sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a "molecular fingerprint" that can be used to identify the compound by comparing it to a spectral library, such as the NIST/EPA/NIH Mass Spectral Library. nist.gov The NIST library is a comprehensive collection of mass spectra that aids in the identification of unknown compounds. youtube.com

Similarly, LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This technique is particularly valuable for identifying impurities that are not amenable to GC analysis. The combination of retention time from the chromatogram and the mass spectrum from the MS provides a high degree of confidence in the identification of impurities. nih.gov

Table 2: Illustrative Impurity Profile of a 6-Heptenenitrile, 4-methyl-3-oxo- Sample

Retention Time (min)Detected Mass (m/z)Proposed Impurity Structure
5.2125Isomeric impurity (e.g., 5-Heptenenitrile, 4-methyl-3-oxo-)
7.8139Starting material (e.g., a halogenated precursor)
9.1153By-product from a side reaction

Spectrophotometric Quantification Methods

While chromatographic techniques are ideal for separation and detailed analysis, spectrophotometric methods can offer a simpler and more rapid approach for the quantification of 6-Heptenenitrile, 4-methyl-3-oxo- in certain contexts. These methods are based on the principle that a compound absorbs light at a specific wavelength.

The presence of the nitrile (C≡N) and ketone (C=O) functional groups in 6-Heptenenitrile, 4-methyl-3-oxo- provides characteristic absorption bands in the infrared (IR) spectrum, which could potentially be used for quantification. However, UV-Vis spectrophotometry is more commonly employed for quantitative analysis. The carbonyl group in the molecule is expected to have a weak n-π* absorption in the UV region. If a suitable chromophore is present or can be introduced through derivatization, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte.

While not as specific as chromatographic methods, spectrophotometric quantification can be a valuable tool for routine analysis and for monitoring the concentration of the compound in solution, provided that there are no interfering substances that absorb at the same wavelength.

Emerging Research Frontiers and Future Prospects for 6 Heptenenitrile, 4 Methyl 3 Oxo

Integration with Automation and Artificial Intelligence in Organic Synthesis

The integration of AI with automated synthesis platforms allows for the rapid optimization of reaction conditions. Robotic systems can perform numerous experiments in parallel, systematically varying parameters such as temperature, solvent, and catalyst concentration to maximize the yield and purity of 6-Heptenenitrile, 4-methyl-3-oxo-. This high-throughput experimentation, guided by machine learning algorithms, accelerates the discovery of optimal synthetic protocols.

TechnologyApplication in Synthesis of 6-Heptenenitrile, 4-methyl-3-oxo-Potential Advantages
Retrosynthesis AI Proposing novel and efficient synthetic pathways.Reduces reliance on human intuition; discovers non-obvious routes. arxiv.orgacs.org
Automated Platforms High-throughput screening of reaction conditions.Accelerates optimization; improves reproducibility.
Machine Learning Predicting reaction outcomes and optimizing parameters.Increases yield and purity; reduces waste.

Biocatalytic Transformations of 6-Heptenenitrile, 4-methyl-3-oxo-

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. acs.org The functional groups present in 6-Heptenenitrile, 4-methyl-3-oxo- make it an interesting substrate for a variety of enzymatic transformations.

Nitrile-metabolizing enzymes, such as nitrilases and nitrile hydratases, are of particular interest. nih.govresearchgate.net These enzymes can convert the nitrile group into a carboxylic acid or an amide, respectively, under mild, aqueous conditions. nih.gov This enzymatic hydrolysis avoids the harsh acidic or basic conditions typically required for chemical hydrolysis, which could otherwise lead to side reactions involving the ketone or alkene functionalities. nih.gov The enantioselectivity of some nitrile-metabolizing enzymes could also be exploited to produce chiral derivatives of 6-Heptenenitrile, 4-methyl-3-oxo-. nih.gov

Furthermore, enzymes like aldoxime dehydratases offer a cyanide-free route to nitrile synthesis, which could be relevant for more sustainable production methods of the parent compound itself. nih.govmdpi.com

Table 2: Potential Biocatalytic Transformations

Enzyme ClassTransformation of 6-Heptenenitrile, 4-methyl-3-oxo-Key Benefits
Nitrilase -C≡N → -COOHMild conditions, high selectivity. nih.govnih.gov
Nitrile Hydratase -C≡N → -C(=O)NH₂Environmentally benign, potential for chemoselectivity. nih.govresearchgate.net
Ene-Reductases C=C → C-CPotential for stereoselective reduction of the alkene. nih.gov
Ketoreductases C=O → C-OHEnantioselective reduction of the ketone. nih.gov

Sustainable Synthesis and Circular Economy Approaches

The principles of green chemistry and the circular economy are driving the development of more sustainable synthetic methods. mdpi.com For a molecule like 6-Heptenenitrile, 4-methyl-3-oxo-, this involves considering the entire lifecycle, from the choice of starting materials to the potential for recycling and waste minimization.

One approach to a more sustainable synthesis is the use of bio-based feedstocks. For example, it may be possible to derive the carbon backbone of 6-Heptenenitrile, 4-methyl-3-oxo- from renewable resources. The development of catalytic processes that minimize waste and energy consumption is also crucial. Continuous flow chemistry, for instance, can offer improved efficiency and safety over traditional batch processes for nitrile synthesis. acs.org

In the context of a circular economy, the focus is on designing products and processes that enable the reuse and recycling of materials. This could involve developing methods to recover and reuse catalysts from the synthesis of 6-Heptenenitrile, 4-methyl-3-oxo-, or designing polymers derived from it that can be easily depolymerized back to their monomeric units. The use of greener solvents, such as water extracts from agricultural waste, is also being explored for related nitrile transformations. nih.govmdpi.com

Exploration of Novel Reactivity under Non-Conventional Conditions (e.g., Electrochemistry, Photochemistry)

Electrochemistry and photochemistry offer unique ways to activate molecules and drive reactions that are often difficult to achieve with conventional thermal methods. The α,β-unsaturated ketone moiety within 6-Heptenenitrile, 4-methyl-3-oxo- is particularly amenable to electrochemical transformations. acs.orgrsc.orgacs.org Electrochemical reduction can selectively target the carbon-carbon double bond or the carbonyl group, depending on the reaction conditions. acs.orgrsc.org This provides a powerful tool for the controlled hydrogenation of the molecule. Similarly, electrochemical oxidation can be used to introduce new functional groups. oup.com

Photochemistry, the use of light to initiate chemical reactions, also holds promise. The carbonyl group in 6-Heptenenitrile, 4-methyl-3-oxo- can be photochemically excited, leading to a variety of potential reactions, including cycloadditions and rearrangements. The combination of photoredox catalysis with other catalytic methods is a rapidly developing area that could enable novel transformations of this versatile molecule. organic-chemistry.org

Table 3: Non-Conventional Reaction Conditions

MethodPotential TransformationAdvantages
Electrochemistry Selective reduction of the C=C or C=O bond. acs.orgrsc.orgHigh selectivity, avoids harsh reagents.
Photochemistry [2+2] cycloadditions, radical reactions.Access to unique reactivity, mild conditions.
Photoredox Catalysis Enantioselective cyanation of precursors. organic-chemistry.orgMild conditions, high functional group tolerance. organic-chemistry.org

Design of Next-Generation Functional Materials Utilizing 6-Heptenenitrile, 4-methyl-3-oxo- Motifs

The unique combination of functional groups in 6-Heptenenitrile, 4-methyl-3-oxo- makes it an attractive building block for the synthesis of advanced functional materials. The nitrile group is a key component in many high-performance polymers, such as polyacrylonitrile, which is a precursor to carbon fiber. numberanalytics.comturito.com

Polymers incorporating the 6-Heptenenitrile, 4-methyl-3-oxo- motif could exhibit a range of interesting properties. The nitrile group can enhance thermal stability and solvent resistance. lu.se The ketone and alkene functionalities provide sites for post-polymerization modification, allowing for the fine-tuning of material properties. For example, the ketone could be used for cross-linking, while the alkene could be functionalized through various addition reactions.

The ability to introduce multiple functional groups through the polymerization of a single monomer derived from 6-Heptenenitrile, 4-methyl-3-oxo- is a significant advantage. This could lead to the development of new materials for a variety of applications, including adhesives, coatings, and advanced composites. researchgate.netgoogle.com The incorporation of this motif into polymers derived from renewable resources, such as lignin, is also an active area of research. lu.se

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.